Benzopyrene Related Compound 6 Benzopyrene Related Compound 6
Brand Name: Vulcanchem
CAS No.: 161002-05-6
VCID: VC0196094
InChI:
SMILES:
Molecular Formula: C19H16BrNO2
Molecular Weight: 370.35

Benzopyrene Related Compound 6

CAS No.: 161002-05-6

Cat. No.: VC0196094

Molecular Formula: C19H16BrNO2

Molecular Weight: 370.35

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzopyrene Related Compound 6 - 161002-05-6

Specification

CAS No. 161002-05-6
Molecular Formula C19H16BrNO2
Molecular Weight 370.35

Introduction

Chemical Identity of Benzopyrene Related Compound 6

Nomenclature and Identification

Benzopyrene Related Compound 6 is identified in chemical databases with the full chemical name ((3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-Qui . This compound appears in chemical repositories under specific catalog identifiers, facilitating its differentiation from other benzopyrene derivatives. The designation as "Related Compound 6" indicates its position within a systematic categorization of benzopyrene-related substances.

Structural Characteristics and Molecular Properties

Based on its chemical name, Benzopyrene Related Compound 6 features a complex molecular architecture incorporating several key structural elements:

  • A tetrahydro-3H-cyclopenta-[c]-quinoline core structure

  • A 6-bromo-1,3-benzodioxol-5-yl substituent

  • Specific stereochemistry at the 3a, 4, and 9b positions (3aS,4R,9bR)

The molecular formula is C₁₉H₁₆BrNO₂ with a calculated molecular weight of 370.35 g/mol . The bromine atom at the 6-position of the benzodioxol ring introduces a halogen substituent, which likely influences the compound's reactivity, solubility, and biological interactions. The benzodioxol group (methylenedioxy bridge connected to a benzene ring) represents a structural motif found in various natural and synthetic compounds with diverse biological activities.

The stereochemical designations (3aS,4R,9bR) indicate specific three-dimensional arrangements at these stereogenic centers, which are crucial for its potential biological activity and interactions with molecular targets.

Physical and Chemical Properties

The following table summarizes the available and inferred physical and chemical properties of Benzopyrene Related Compound 6:

PropertyDescription/ValueSource
Molecular FormulaC₁₉H₁₆BrNO₂
Molecular Weight370.35 g/mol
Physical StateLikely solid at room temperatureInferred from similar compounds
AppearanceNot specifically reported-
SolubilityLimited water solubility; likely soluble in organic solventsInferred from structure
Stereochemistry(3aS,4R,9bR) configuration
Functional GroupsBromo, benzodioxol, cyclopenta, quinoline

The presence of the bromine atom likely increases the compound's molecular weight and affects its distribution coefficient between aqueous and lipid phases. The benzodioxol group may contribute to specific absorption characteristics in UV-visible spectroscopy, potentially useful for analytical detection and quantification.

Synthesis and Preparation Methodologies

QuantityAvailabilityEstimated DeliverySource
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Comparative Analysis with Related Benzopyrene Compounds

Comparison with Other Substituted Benzopyrenes

The following table compares structural features of Benzopyrene Related Compound 6 with selected related compounds:

CompoundMolecular FormulaKey Structural FeaturesReference
Benzopyrene Related Compound 6C₁₉H₁₆BrNO₂Tetrahydro-cyclopenta-quinoline base, bromo-benzodioxol substituent
Benzo[a]pyreneC₂₀H₁₂Pentacyclic structure, fusion of pyrene and phenylene
6-Methylbenzo[a]pyreneC₂₁H₁₄Methyl group at C-6 position
6-Bromobenzo[a]pyreneC₂₀H₁₁BrBromine atom at C-6 position
6-Hydroxymethylbenzo[a]pyreneC₂₁H₁₄OHydroxymethyl group at C-6 position
Benzo[a]pyrene-6-carboxaldehydeC₂₁H₁₂OAldehyde group at C-6 position

These structural differences likely contribute to varying physical properties, chemical reactivity, and biological activities among these compounds. The presence of the bromo-benzodioxol substituent in Benzopyrene Related Compound 6 represents a more complex modification compared to the simpler substituents (methyl, hydroxymethyl, carbonyl) found in other 6-substituted derivatives.

Analytical Characterization and Detection Methods

Chromatographic Analysis

Chromatographic techniques are widely used for the separation and analysis of benzopyrene derivatives. For related 6-substituted compounds, thin-layer chromatography behavior has been documented . The specific structural features of Benzopyrene Related Compound 6, particularly its polarity and size, would influence its retention behavior in various chromatographic systems.

High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection would likely be suitable for the analysis of this compound in research samples. The presence of the bromine atom provides a distinctive isotope pattern in mass spectrometry, aiding in identification and structural confirmation.

Research Applications and Future Directions

Current Research Applications

Benzopyrene Related Compound 6 appears to be primarily utilized as a reference standard in analytical chemistry, particularly for identification and quantification purposes in complex environmental or biological samples. Its specific stereochemistry and substitution pattern make it valuable for developing and validating analytical methods.

The compound may also serve as a research tool for investigating structure-activity relationships among benzopyrene derivatives, contributing to the understanding of how specific structural modifications influence biological activities and environmental behavior.

Future Research Directions

Several promising research directions for Benzopyrene Related Compound 6 could expand understanding of its properties and significance:

  • Detailed structural characterization using advanced spectroscopic techniques

  • Metabolic studies to determine biotransformation pathways in relevant biological systems

  • Structure-activity relationship studies comparing its properties with other benzopyrene derivatives

  • Investigation of potential applications in environmental monitoring or analytical reference standards

  • Computational modeling to predict physical, chemical, and biological properties based on its unique structural features

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